molecular formula C24H28N2O4S B12181272 N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methoxybenzamide

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methoxybenzamide

Cat. No.: B12181272
M. Wt: 440.6 g/mol
InChI Key: HKRZBFHQAVUUAD-UHFFFAOYSA-N
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Description

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methoxybenzamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl, propyl, and sulfonyl groups, as well as a methoxybenzamide moiety

Preparation Methods

The synthesis of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Substitution Reactions:

    Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base.

    Coupling with Methoxybenzamide: The final step involves coupling the pyrrole derivative with 2-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzamide moiety, where nucleophiles such as amines or thiols replace the methoxy group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common reagents and conditions for these reactions include the use of catalysts (e.g., palladium for coupling reactions), bases (e.g., sodium hydroxide for substitution reactions), and solvents (e.g., dichloromethane, ethanol).

Scientific Research Applications

N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to changes in cellular function.

Comparison with Similar Compounds

Similar compounds to N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-methoxybenzamide include:

    N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-hydroxybenzamide: This compound differs by having a hydroxy group instead of a methoxy group, which may alter its reactivity and biological activity.

    N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}-2-chlorobenzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C24H28N2O4S

Molecular Weight

440.6 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(4-methylphenyl)sulfonyl-1-propylpyrrol-2-yl]-2-methoxybenzamide

InChI

InChI=1S/C24H28N2O4S/c1-6-15-26-18(4)17(3)22(31(28,29)19-13-11-16(2)12-14-19)23(26)25-24(27)20-9-7-8-10-21(20)30-5/h7-14H,6,15H2,1-5H3,(H,25,27)

InChI Key

HKRZBFHQAVUUAD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC=CC=C2OC)S(=O)(=O)C3=CC=C(C=C3)C)C)C

Origin of Product

United States

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